8-Methyl-2,3,4,5-tetrahydro-1h-1-benzazepine
Description
Overview of Benzazepine Scaffolds in Organic and Medicinal Chemistry Research
Benzazepines are a class of heterocyclic compounds featuring a benzene (B151609) ring fused to a seven-membered azepine ring. This structural motif, or scaffold, is considered a "privileged structure" in medicinal chemistry. nih.gov The term signifies that the scaffold can bind to a variety of biological targets, making it a valuable starting point for the development of new therapeutic agents. The unique three-dimensional shape and physicochemical properties of the benzazepine core, including its ability to engage in hydrogen bonding and hydrophobic interactions, allow its derivatives to interact effectively with macromolecules in the body. nih.gov
The versatility of the benzazepine scaffold has led to its incorporation into a wide range of compounds investigated for various biological activities. For instance, different substituted tetrahydro-1-benzazepines have been studied for their potential as antiparasitic agents for treating diseases like Chagas and leishmaniasis. nih.gov Furthermore, the benzazepine framework is a key component in compounds designed to interact with the central nervous system, including antagonists for the N-methyl-D-aspartate (NMDA) receptor, which are relevant in neurological research. acs.orgnih.gov The ability to readily modify the core structure through various synthetic methodologies allows chemists to fine-tune the biological activity and properties of these molecules, making the benzazepine scaffold a subject of ongoing interest in drug discovery and organic synthesis.
Historical Context of Benzazepine Synthesis and Early Research (Academic)
The synthesis of benzazepines and their derivatives has evolved significantly over time, with early academic research focusing on establishing fundamental routes to this heterocyclic system. Initial methods often involved multi-step sequences to construct the fused ring system. A classic approach involves the Schmidt reaction, which has been used to synthesize racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones from tetrahydro-methoxynaphthalene-1,4-diones. nih.gov Another foundational strategy is the Friedel-Crafts-type intramolecular cyclization, which has been a common method for creating 1-substituted tetrahydro-3-benzazepines. nih.gov
Over the decades, synthetic organic chemistry has introduced more sophisticated and efficient methods. The advent of transition metal catalysis, particularly with palladium, has provided powerful tools for constructing benzazepine rings through reactions like intramolecular amination. mdpi.comnih.gov More recent innovations in academic research have focused on novel strategies that can build molecular complexity rapidly. One such example is the catalyst-free dearomative rearrangement of o-nitrophenyl alkynes, which offers a divergent pathway to biologically significant benzazepines through a tandem reaction cascade. nih.gov These modern methods not only improve efficiency but also allow for greater control over the stereochemistry of the final products, which is crucial for their biological function. For example, iridium-catalyzed asymmetric hydrogenation has been developed for the enantioselective synthesis of chiral tetrahydro-3-benzazepine motifs. nih.gov
Classification and Nomenclature of Benzazepine Isomers (1H-1-benzazepine, 1H-2-benzazepine, 1H-3-benzazepine)
Benzazepines are classified as structural isomers based on the position of the nitrogen atom within the seven-membered azepine ring relative to the fused benzene ring. nih.govresearchgate.net According to IUPAC nomenclature, the numbering of the bicyclic system begins at the fusion point and proceeds around the larger ring. The position of the nitrogen atom dictates the specific isomer class.
The three primary isomers are:
1H-1-Benzazepine : In this isomer, the nitrogen atom occupies position 1 of the heterocyclic ring. The "1H" designation indicates that the nitrogen atom at position 1 bears a hydrogen atom when the ring system is in its most unsaturated form. nih.gov
1H-2-Benzazepine : Here, the nitrogen atom is located at position 2.
1H-3-Benzazepine : In this case, the nitrogen is at position 3 of the azepine ring. An example of a derivative is 1,3,4,5-Tetrahydro-2H-3-benzazepin-2-one. nih.gov
| Isomer Name | Nitrogen Position | Parent Compound IUPAC Name |
|---|---|---|
| 1-Benzazepine | 1 | 1H-1-benzazepine |
| 2-Benzazepine | 2 | 2H-2-benzazepine |
| 3-Benzazepine | 3 | 3H-3-benzazepine |
Contextualization of 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine within the Benzazepine Family
This compound belongs to the 1-benzazepine isomer class, as indicated by the "1H-1-benzazepine" in its name. The term "2,3,4,5-tetrahydro" specifies that the double bonds within the seven-membered azepine ring have been saturated with hydrogen atoms, resulting in a more flexible, non-aromatic heterocyclic ring.
The specific nomenclature of this compound can be broken down as follows:
2,3,4,5-tetrahydro-1H-1-benzazepine : This is the core scaffold, identifying it as a saturated derivative of 1-benzazepine.
8-Methyl : This prefix indicates the presence of a methyl group (-CH₃) attached to position 8 of the benzene ring portion of the molecule.
Structure
3D Structure
Properties
IUPAC Name |
8-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-9-5-6-10-4-2-3-7-12-11(10)8-9/h5-6,8,12H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYAVPMLZNKKKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCCCN2)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 8 Methyl 2,3,4,5 Tetrahydro 1h 1 Benzazepine and Analogues
Established Synthetic Pathways for 1H-1-Benzazepines
The synthesis of the 1H-1-benzazepine scaffold, the foundational structure of the target compound, can be achieved through several established methodologies. These routes primarily involve the formation of the seven-membered azepine ring fused to a benzene (B151609) ring. The key strategies include cyclization reactions, ring expansion methodologies, and the use of specifically designed precursors.
Intramolecular cyclization is a cornerstone in the synthesis of the 1H-1-benzazepine ring system. Among the most powerful methods is the Friedel-Crafts reaction, which involves the intramolecular acylation or alkylation of a suitably substituted benzene ring. acs.orgresearchgate.net For instance, the cyclization of a precursor like 4-(phenylamino)butanoic acid can be catalyzed by a Lewis acid such as aluminum trichloride (B1173362) to form the corresponding benzazepinone (B8055114) (a lactam). researchgate.net This lactam then serves as a direct precursor to the fully reduced tetrahydro-1H-1-benzazepine.
Other notable cyclization strategies include palladium-catalyzed reactions. These methods can involve sequences like ortho-alkylation and vinylation followed by an intramolecular aza-Michael addition to construct the seven-membered ring. researchgate.net Furthermore, cascade reactions, such as the intramolecular Prins/Friedel-Crafts cyclization, offer an efficient route to related benzo researchgate.netannulene systems, highlighting the versatility of acid-catalyzed cyclizations in forming seven-membered rings fused to an aromatic core. nih.govbeilstein-journals.org
Table 1: Overview of Cyclization Reactions for 1H-1-Benzazepine Synthesis
| Reaction Type | Key Reagents/Catalysts | Precursor Type | Description |
|---|---|---|---|
| Friedel-Crafts Acylation | AlCl₃, PPA (Polyphosphoric acid) | N-Aryl-γ-aminobutyric acids | Intramolecular acylation of an activated aromatic ring to form a lactam intermediate. researchgate.net |
| Palladium-Catalyzed Cyclization | Pd catalysts | o-Iodoalkylbenzene, N-Cbz-bromoalkylamine | Multi-component reaction involving ortho-alkylation/vinylation followed by intramolecular aza-Michael addition. researchgate.net |
| Prins/Friedel-Crafts Cascade | BF₃·Et₂O, AlCl₃ | 3-(2-vinylphenyl)propanals | Intramolecular Prins reaction generates a carbocation which is trapped by an intramolecular Friedel-Crafts alkylation. nih.govbeilstein-journals.org |
This table is generated based on established synthetic methodologies for benzazepine and related heterocyclic systems.
Ring expansion provides an alternative and powerful approach to the 1H-1-benzazepine core. These methods typically start with more readily available five- or six-membered ring systems and expand them to the seven-membered azepine ring. A common strategy involves the Schmidt reaction, where a tetralone (a bicyclic six-membered ketone) is treated with hydrazoic acid, leading to the insertion of a nitrogen atom into the ring to form the corresponding lactam. nih.gov Another approach involves the Beckmann rearrangement of an appropriately substituted oxime derived from a tetralone. These lactam products are pivotal intermediates that can be subsequently reduced to the desired tetrahydro-1H-1-benzazepines.
This strategy relies on the careful design and synthesis of a linear precursor molecule that already contains all the necessary atoms for the final benzazepine ring system. The final step is typically an intramolecular cyclization. A prime example is the synthesis starting from a substituted aniline (B41778) and a four-carbon electrophile, such as ethyl 4-bromobutyrate. researchgate.net The initial N-alkylation is followed by modifications to the side chain, culminating in an intramolecular cyclization, often via a Friedel-Crafts reaction, to yield the benzazepine lactam. researchgate.net This approach offers the significant advantage of allowing for the early introduction of substituents onto the aromatic ring, thereby controlling the regiochemistry of the final product.
Specific Synthetic Routes to 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine
The synthesis of the specific target molecule, this compound, requires strategies that not only form the benzazepine core but also ensure the correct placement of the methyl group at the C-8 position.
The most direct route to this compound involves the reduction of its corresponding lactam, 8-Methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one. Lactams are cyclic amides, and their reduction to cyclic amines is a standard transformation in organic synthesis.
Powerful hydride-based reducing agents are typically employed for this conversion. Lithium aluminum hydride (LiAlH₄, LAH) is the most common and effective reagent for the reduction of amides and lactams to amines. nih.govyoutube.com The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon of the lactam. A subsequent workup with water hydrolyzes the intermediate aluminum complexes to yield the final amine product.
Table 2: Common Reducing Agents for Lactam to Amine Conversion
| Reducing Agent | Chemical Formula | Typical Solvents | Key Characteristics |
|---|---|---|---|
| Lithium Aluminum Hydride | LiAlH₄ | Tetrahydrofuran (THF), Diethyl ether | Highly reactive and powerful; reduces a wide range of functional groups including esters, carboxylic acids, and amides. nih.govyoutube.com |
This table summarizes general reagents used for the reduction of lactams, a reaction applicable to the synthesis of the target compound.
The general reaction is as follows: 8-Methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one + LiAlH₄ → this compound
Achieving the desired substitution pattern, specifically the placement of a methyl group at the C-8 position, is a critical aspect of the synthesis. There are two primary strategies to achieve this regioselectivity:
Starting Material Control: The most straightforward approach is to begin the synthesis with a precursor that already contains the methyl group at the correct position. For the synthesis of the 8-methyl lactam, a logical starting material is p-toluidine (B81030) (4-methylaniline). The synthesis would proceed by N-alkylation of p-toluidine with a γ-halobutyrate ester to form an intermediate, which is then cyclized. The intramolecular Friedel-Crafts acylation of the resulting 4-(p-tolylamino)butanoic acid derivative is directed by the activating amino group to the ortho position. Due to the para-position of the methyl group, this cyclization yields the desired 8-Methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one with high regioselectivity. researchgate.net
Electrophilic Aromatic Substitution: An alternative, though potentially less selective, method would be the direct methylation of the pre-formed 2,3,4,5-tetrahydro-1H-1-benzazepine ring system via a Friedel-Crafts alkylation. However, controlling the position of methylation can be challenging as multiple positions on the benzene ring are activated. Studies on the related Friedel-Crafts acylation of N-protected 2,3,4,5-tetrahydro-1H-2-benzazepine have shown a high degree of regioselectivity for the C-8 position, suggesting that the electronic properties of the benzazepine system favor substitution at this site. rsc.org This indicates that a direct methylation could potentially be regioselective for the C-8 position under carefully controlled conditions.
The precursor-based approach, starting with p-toluidine, remains the more reliable and widely applicable method for the unambiguous synthesis of this compound.
Stereoselective Synthesis of Chiral Benzazepine Motifs
The biological activity of benzazepine derivatives is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods to obtain enantiomerically pure or enriched benzazepines is of significant importance.
Asymmetric hydrogenation has emerged as a powerful and efficient method for establishing chirality in the synthesis of benzazepine motifs. nih.gov This technique utilizes chiral catalysts to deliver hydrogen to a prochiral substrate, resulting in the formation of one enantiomer in excess.
One notable approach involves the iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates. nih.govacs.org This method has been successfully applied to the synthesis of a range of 1-aryl- and 1-alkyl-substituted chiral 3-benzazepines with excellent enantioselectivity (91–99% ee) and high isolated yields (92–99%). nih.govacs.org The use of an N,P-ligated iridium complex is key to the high efficiency of this transformation. nih.gov This methodology has proven to be scalable, demonstrating its practical utility in preparing larger quantities of these chiral building blocks. nih.gov
Ruthenium-based catalysts have also been employed in the asymmetric hydrogenation of dibenzo[c,e]azepine derivatives, affording a series of seven-membered cyclic amines with moderate to excellent enantioselectivity. nih.gov In these systems, the counteranion of the catalyst has been shown to play a significant role in achieving high levels of chiral induction. nih.govrsc.org
Table 1: Examples of Catalytic Asymmetric Hydrogenation for Benzazepine Synthesis
| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Yield | Reference |
|---|---|---|---|---|---|
| N,P-ligated Iridium Complex | Cyclic Ene-carbamates | Chiral Tetrahydro-3-benzazepines | 91–99% | 92–99% | nih.gov |
| Chiral Cationic Ruthenium Diamine | Dibenzo[c,e]azepines | Chiral Dibenzo[c,e]azepines | Moderate to Excellent | Not Specified | nih.gov |
| Ir/(R)-SynPhos Complex with Iodine | Dibenzo[b,f] nih.govnih.govthiazepines | Chiral Dihydrodibenzothiazepines | Up to 96% | Not Specified | researchgate.net |
Resolution is a classical yet still widely used technique for separating racemic mixtures of chiral compounds into their individual enantiomers. This is particularly useful when asymmetric synthesis is not feasible or provides low enantioselectivity.
The most common method of chiral resolution involves the formation of diastereomeric salts. wikipedia.org A racemic mixture of a benzazepine, which is often basic, can be treated with a chiral acid to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.orglibretexts.org After separation, the individual diastereomers are treated with a base to liberate the pure enantiomers of the benzazepine. Common chiral resolving agents include tartaric acid, mandelic acid, and camphor-10-sulfonic acid. wikipedia.orglibretexts.org
Another powerful technique for the separation of enantiomers is chiral column chromatography. khanacademy.orgyoutube.com This method utilizes a stationary phase that is itself chiral. The enantiomers of the racemic benzazepine mixture interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation. khanacademy.orgyoutube.com This technique can be applied to both analytical and preparative scales.
Synthesis of Related Benzazepine Analogues for Structure-Activity Relationship Studies
To understand how the structure of a molecule influences its biological activity, medicinal chemists synthesize a variety of analogues. For this compound, this involves modifying the core structure by introducing different functional groups or altering the ring system.
The synthesis of lactam analogues, such as 8-methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, provides valuable insights into the SAR of benzazepines. These compounds can be prepared through various synthetic routes. A general approach to related fused N-heterocycles, such as tetrahydro-4H-pyrazolo[1,5-a] nih.govnih.govdiazepin-4-ones, involves a regioselective strategy followed by amine treatment, leading to oxirane ring-opening and direct cyclization. mdpi.com This highlights the versatility of cyclization strategies in building complex heterocyclic systems.
The introduction of halogen atoms and other substituents onto the benzazepine core is a common strategy in SAR studies to modulate the electronic and steric properties of the molecule. nih.govnih.govrsc.org A new synthetic method for constructing benzoazepine analogues involves an azide (B81097) rearrangement reaction using ortho-arylmethylbenzyl azide derivatives as precursors. nih.gov This method has been used to synthesize various substituted benzoazepines in moderate to excellent yields. nih.gov For example, substrates containing a fluorine atom at different positions on the aryl ring have been successfully converted to the desired halogenated benzazepine products. nih.gov Similarly, chlorine-substituted compounds have also been prepared in good yields. nih.gov
A patent describes a process for preparing 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, a halogenated analogue, which involves reacting [2-(4-chloro-phenyl)-ethyl]-(2-chloro-propyl)-ammonium chloride with AlCl₃. google.com
Table 2: Examples of Substituted Benzazepine Synthesis
| Synthetic Method | Substituent | Position | Yield | Reference |
|---|---|---|---|---|
| Azide Rearrangement | Fluorine | 7 | 95% | nih.gov |
| Azide Rearrangement | Fluorine | 9 | 99% | nih.gov |
| Azide Rearrangement | Fluorine | 10 | 94% | nih.gov |
| Azide Rearrangement | Chlorine | 8 | 75% | nih.gov |
| Azide Rearrangement | Chlorine | 9 | 92% | nih.gov |
| Friedel-Crafts type | Chlorine | 8 | Not Specified | google.com |
Optimization of Reaction Conditions and Yields in Benzazepine Synthesis
Optimizing reaction conditions is a critical aspect of synthetic chemistry to ensure high yields, purity, and efficiency. rsc.org For the synthesis of benzazepine derivatives, various parameters can be adjusted.
In the synthesis of 1,4-benzodiazepin-3-ones, a related class of compounds, a systematic approach was taken to optimize the reaction conditions for a [4+3]-cycloaddition reaction. researchgate.net This involved screening different solvents, bases, and additives. For instance, switching the solvent from toluene (B28343) to CH₂Cl₂ resulted in a significant increase in yield from 18% to 55%. researchgate.net Further optimization by using a co-solvent system and adjusting the concentration led to a yield of 91%. researchgate.net
The nature and concentration of oxidants have also been optimized in related heterocyclic syntheses. scielo.br For the oxidative coupling of phenylpropanoids to form dihydrobenzofuran neolignans, different silver(I) reagents were evaluated, with silver(I) oxide being the most efficient. scielo.br The choice of solvent was also crucial, with acetonitrile (B52724) providing the best balance between conversion and selectivity. scielo.br
These examples demonstrate that a thorough investigation of reaction parameters, including solvent, catalyst, reagents, concentration, and temperature, is essential for maximizing the efficiency of benzazepine synthesis. nih.govnih.gov
Challenges and Mitigation Strategies in Benzazepine Synthesis
The construction of the seven-membered azepine ring fused to a benzene nucleus is a synthetically demanding task. Chemists often face a delicate balance of reactivity and stability, where the desired cyclization is in competition with various side reactions. Furthermore, the sensitivity of many reagents and intermediates to moisture necessitates the stringent control of reaction conditions.
Undesired Side Reactions
A primary challenge in the synthesis of tetrahydro-1-benzazepines is the propensity for undesired side reactions. These can arise from the nature of the starting materials, the reaction conditions employed, and the inherent strain of the seven-membered ring being formed.
One common synthetic route to the tetrahydro-1-benzazepine core is through intramolecular Friedel-Crafts cyclization . This reaction typically involves the cyclization of a suitably functionalized N-phenethyl amine derivative under the influence of a Lewis acid or a strong protic acid. However, this approach is not without its difficulties. The harsh acidic conditions required can lead to a variety of side products, including:
Rearrangement products: Carbocationic intermediates generated during the Friedel-Crafts reaction can undergo rearrangements, leading to the formation of isomeric products.
Polymerization: The reactive nature of the starting materials and intermediates under strong acid conditions can lead to the formation of polymeric byproducts, which can be difficult to remove and significantly reduce the yield of the desired product.
Elimination reactions: Depending on the nature of the side chain, elimination reactions can compete with the desired cyclization, leading to the formation of unsaturated byproducts.
Another powerful tool for the synthesis of related heterocyclic systems is the Pictet-Spengler reaction , which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure. While highly effective for the synthesis of tetrahydroisoquinolines, its application to the formation of the seven-membered benzazepine ring is less common and can be challenging. The formation of the requisite iminium ion and the subsequent intramolecular cyclization onto a less activated benzene ring often require harsh conditions, which can promote side reactions similar to those observed in Friedel-Crafts cyclizations.
Reductive amination strategies, involving the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent, are also employed in the synthesis of benzazepines. A key challenge here is controlling the chemoselectivity of the reduction. Over-reduction of other functional groups present in the molecule can occur, and the formation of secondary and tertiary amine byproducts through multiple alkylations is also a possibility.
A specific challenge that can arise during the synthesis of substituted benzazepines is the formation of regioisomers. For instance, in Friedel-Crafts type cyclizations of meta-substituted phenethylamines, the cyclization can occur at two different positions on the aromatic ring, leading to a mixture of isomeric products that can be difficult to separate. The directing effect of the 8-methyl group in the synthesis of this compound would need to be carefully considered to ensure regioselective cyclization.
To mitigate these undesired side reactions, several strategies have been developed:
Use of milder reaction conditions: The development of more potent Lewis acids and catalytic systems allows for Friedel-Crafts cyclizations to be carried out under milder conditions, reducing the incidence of side reactions.
Protecting group strategies: The use of appropriate protecting groups for sensitive functionalities can prevent their participation in unwanted side reactions.
Alternative synthetic routes: Exploring alternative synthetic pathways that avoid harsh conditions, such as those involving transition-metal-catalyzed cyclizations, can be a fruitful strategy.
Careful optimization of reaction parameters: A systematic study of reaction parameters such as temperature, reaction time, and stoichiometry of reagents can help to identify conditions that maximize the yield of the desired product while minimizing the formation of byproducts.
Anhydrous Conditions
A recurring and critical requirement in many of the synthetic steps leading to tetrahydro-1-benzazepines is the strict maintenance of anhydrous conditions . The presence of even trace amounts of water can have a detrimental impact on the reaction outcome for several reasons:
Deactivation of reagents: Many of the reagents used in these syntheses, particularly Lewis acids like aluminum chloride (AlCl₃) used in Friedel-Crafts reactions, are highly hygroscopic and readily react with water. This deactivates the catalyst, thereby inhibiting or completely quenching the desired reaction.
Promotion of side reactions: In some cases, water can actively promote side reactions. For example, it can participate in the cleavage of protecting groups or facilitate elimination reactions.
The necessity for anhydrous conditions is particularly pronounced in reactions involving organometallic reagents and strong acids or bases. For example, in syntheses where organolithium or Grignard reagents are used to introduce substituents, the exclusion of moisture is paramount to prevent their rapid decomposition.
To ensure anhydrous conditions, chemists employ a range of techniques:
Drying of solvents and reagents: Solvents are typically dried by distillation over a suitable drying agent (e.g., sodium, calcium hydride), and reagents are dried in a vacuum oven or desiccator before use.
Use of inert atmospheres: Reactions are often carried out under an inert atmosphere of nitrogen or argon to prevent the ingress of atmospheric moisture. This is typically achieved using Schlenk lines or glove boxes.
Addition of drying agents to the reaction mixture: In some cases, a drying agent can be added directly to the reaction mixture to scavenge any residual moisture.
Reactivity, Transformation, and Mechanistic Organic Chemistry of Benzazepine Systems
Electrophilic Aromatic Substitution on the Benzazepine Core (e.g., nitration, directing effects of substituents)
The benzene (B151609) ring of the 8-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine is activated towards electrophilic aromatic substitution. The substituents on the ring, namely the alkyl group at C-8 and the fused aminoethyl moiety, exert directing effects on incoming electrophiles. The methyl group is an ortho-, para-directing activator. The secondary amine of the tetrahydroazepine ring, upon N-acylation to a less activating amide, can also influence the regioselectivity of substitution.
Nitration serves as a classic example of electrophilic aromatic substitution on a benzazepine-related core. For instance, the direct nitration of 7-bromo-5-trifluoroacetyl-substituted tetrahydro-1,5-benzodiazepin-2(1H)-ones has been reported to yield a mixture of 8- and 9-nitro derivatives. researchgate.net This demonstrates that electrophilic substitution is a viable pathway for functionalizing the aromatic portion of the benzazepine system. In the case of this compound, the methyl group would be expected to direct incoming electrophiles, such as the nitronium ion (NO₂⁺), to the positions ortho and para to it (C-7 and C-9, and C-5 respectively). However, steric hindrance from the adjacent fused ring may influence the substitution pattern. The substitution is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the reactive nitronium ion. libretexts.org
The general mechanism for electrophilic aromatic substitution involves the attack of the electron-rich aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate, known as a benzenium ion or σ-complex. libretexts.org Subsequent deprotonation by a weak base regenerates the aromaticity, leading to the substituted product. libretexts.org
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of a Substituted Benzazepine Analog
| Starting Material | Reagents | Position of Nitration | Reference |
| 7-bromo-5-trifluoroacetyl-tetrahydro-1,5-benzodiazepin-2(1H)-one | HNO₃/H₂SO₄ | 8 and 9 | researchgate.net |
Oxidation and Reduction Pathways of Benzazepine Moieties
The benzylic methyl group at the C-8 position of the benzazepine core is susceptible to oxidation. Benzylic oxidation of methylarenes is a valuable transformation for the synthesis of aromatic aldehydes and carboxylic acids. nih.gov A variety of oxidizing agents can be employed, ranging from strong oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid, which typically oxidize the methyl group to a carboxylic acid, to milder and more selective methods. google.com For the selective oxidation to the aldehyde stage, methods utilizing reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) or electrochemical approaches have been developed. nih.govorganic-chemistry.org The selective electrooxidation of methyl benzoheterocycles to aromatic acetals, which can then be hydrolyzed to the corresponding aldehydes, has been demonstrated as an efficient method. nih.gov
Table 2: Examples of Reagents for Benzylic Oxidation
| Reagent System | Product | Reference |
| NaClO/TEMPO/Co(OAc)₂ | Aromatic aldehydes and ketones | organic-chemistry.org |
| Oxodiperoxo molybdenum catalyst/H₂O₂ | Carbonyls | organic-chemistry.org |
| Electrochemical oxidation in MeOH | Aromatic acetals | nih.gov |
| Sulfuric acid/V₂O₅ or MnO₂ | Carboxylic acids | google.com |
The aromatic ring of the benzazepine system is generally resistant to reduction under mild conditions that would, for example, reduce an alkene. libretexts.org However, it can be reduced to a cyclohexane (B81311) ring under more forcing conditions, such as catalytic hydrogenation at high pressure with catalysts like platinum, palladium, or nickel. lumenlearning.com The Birch reduction, using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, offers a method for the partial reduction of the aromatic ring to a 1,4-cyclohexadiene (B1204751) derivative. masterorganicchemistry.com The regioselectivity of the Birch reduction is influenced by the electronic nature of the substituents on the aromatic ring. lumenlearning.com
As mentioned in section 3.2, the reduction of a lactam function within a benzazepine derivative to the corresponding amine is a common and synthetically useful transformation. nih.govnih.gov This is often a key step in the synthesis of various biologically active benzazepines. nih.gov
Functional Group Interconversions on the Benzazepine Backbone (e.g., hydrolysis, condensation)
Functional groups appended to the benzazepine backbone can undergo a variety of interconversions. For instance, ester groups can be hydrolyzed to carboxylic acids, which can then be converted to amides or other derivatives. The hydrolysis of benzodiazepine (B76468) derivatives has been studied, and the stability of the seven-membered ring can be pH-dependent. nih.govgoogle.com
Condensation reactions are also pivotal in the synthesis and modification of benzazepine systems. The synthesis of 1,5-benzodiazepines, for example, can be achieved through the condensation of o-phenylenediamines with ketones. nih.gov Similarly, intramolecular condensation reactions are often key steps in the formation of the benzazepine ring itself. orientjchem.org These reactions can be catalyzed by acids or bases and are fundamental to building the complexity of the molecular scaffold.
Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Reactions for Diversification (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Palladium-catalyzed cross-coupling reactions are powerful tools for the diversification of the benzazepine scaffold, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium complex. libretexts.orgwikipedia.org This reaction is widely used to form biaryl linkages and to introduce alkyl, alkenyl, or alkynyl groups. yonedalabs.com For the this compound system, a halogenated derivative (e.g., a bromo- or iodo-substituted benzazepine) could be coupled with a variety of boronic acids to introduce diverse substituents onto the aromatic ring. researchgate.netresearchgate.net The general mechanism involves oxidative addition of the organohalide to a Pd(0) catalyst, followed by transmetalation with the organoboron species and reductive elimination to give the coupled product and regenerate the catalyst. libretexts.org
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern synthetic chemistry for the preparation of aryl amines. organic-chemistry.org While the parent this compound already contains a secondary amine, the Buchwald-Hartwig reaction could be employed to synthesize the benzazepine core itself or to further functionalize a halogenated benzazepine with different amine nucleophiles. acsgcipr.org The catalytic cycle is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.org
Table 3: Key Features of Suzuki-Miyaura and Buchwald-Hartwig Reactions
| Reaction | Bond Formed | Key Reactants | Catalyst System |
| Suzuki-Miyaura Coupling | C-C | Organohalide/triflate, Organoboron compound | Palladium complex, Base |
| Buchwald-Hartwig Amination | C-N | Aryl halide/triflate, Amine | Palladium complex, Base, Phosphine ligand |
Cyclization and Ring Expansion Reactions Involving Benzazepines
The synthesis of the benzazepine core, including derivatives of this compound, relies heavily on strategic cyclization and ring expansion reactions. These methods construct the characteristic seven-membered nitrogen-containing ring fused to a benzene ring. Key methodologies include Friedel-Crafts cyclization, Ring-Closing Metathesis (RCM), and the Schmidt reaction.
Friedel-Crafts Cyclization:
Intramolecular Friedel-Crafts reactions are a cornerstone for synthesizing benzazepine skeletons. This electrophilic aromatic substitution reaction typically involves the cyclization of a precursor molecule containing an tethered electrophilic center onto the aromatic ring. The synthesis of 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine, a related tricyclic system, can be achieved through the Friedel-Crafts ring closure of precursors like ethyl 2-(2-(N-phenyl-N-tosylamino)phenyl)acetate using catalysts such as AlCl₃/CH₃NO₂. umich.edu Similarly, various 5,6-dihydro-11H-benzo[b] researchgate.netbenzazepine derivatives have been prepared through the cyclialkylation of nitrogen-containing alkanols in the presence of catalysts like AlCl₃, 85% H₂SO₄, or polyphosphoric acid (PPA). researchgate.netresearcher.life A plausible carbocation mechanism is often proposed for these transformations. researcher.lifeaun.edu.eg For instance, the preparation of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzazepine can be accomplished by reacting [2-(4-chloro-phenyl)-ethyl]-(2-chloro-propyl)-ammonium chloride with aluminum chloride (AlCl₃) in 1,2-dichlorobenzene (B45396) at elevated temperatures (125-130°C). google.com
| Precursor | Catalyst/Conditions | Product | Reference |
|---|---|---|---|
| Nitrogen-containing alkanols | AlCl₃, 85% H₂SO₄, or PPA | 5,6-dihydro-11H-benzo[b] researchgate.netbenzazepine derivatives | researchgate.net |
| [2-(4-chloro-phenyl)-ethyl]-(2-chloro-propyl)-ammonium chloride | AlCl₃ in 1,2-dichlorobenzene, 125-130°C | 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzazepine | google.com |
| Ethyl 2-(2-(N-phenyl-N-tosylamino)phenyl)acetate | AlCl₃/CH₃NO₂ or P₂O₅ | 10,11-dihydro-10-oxo-5H-dibenz[b,f]azepine | umich.edu |
Ring-Closing Metathesis (RCM):
Ring-Closing Metathesis has emerged as a powerful and versatile tool for constructing unsaturated rings, including the benzazepine framework. wikipedia.org This reaction utilizes metal catalysts, typically ruthenium-based complexes like the Grubbs catalyst, to form a cycloalkene from a diene precursor with the expulsion of a small volatile alkene, such as ethylene. wikipedia.orgthieme-connect.com RCM has been successfully employed to synthesize a variety of 2H-2-benzazepine-1,3-diones from N-acyl-o-vinylbenzamide precursors. thieme-connect.comthieme-connect.com The efficiency of the reaction can be influenced by the catalyst generation and loading; for example, using a first-generation Grubbs catalyst for the cyclization of a seven-membered ring precursor yielded the desired benzazepinedione in moderate (32-35%) yield. thieme-connect.com This methodology provides a novel route to functionalized benzazepine cores that can serve as versatile building blocks for further chemical modification. thieme-connect.comresearchgate.net
| Precursor | Catalyst | Product Type | Reference |
|---|---|---|---|
| N-acyl-o-vinylbenzamides | Grubbs Catalyst (1st Gen) | 2H-2-benzazepine-1,3-diones | thieme-connect.comthieme-connect.com |
| Diene- or enyne-substituted aniline (B41778) derivatives | Ruthenium catalysts | 1- and 2-Benzazepine scaffolds | researchgate.net |
Schmidt Reaction:
The Schmidt reaction is a ring expansion method that can be used to form lactams, such as the benzazepine core, from cyclic ketones. The reaction involves treating a carbonyl compound with an azide (B81097) (like hydrazoic acid or an alkyl azide) under acidic conditions, which results in rearrangement and nitrogen insertion with the expulsion of dinitrogen gas. wikipedia.orglibretexts.org The mechanism for ketones involves the acid-catalyzed addition of the azide to the carbonyl group, forming an azidohydrin intermediate. This intermediate then undergoes a rearrangement, similar to a Beckmann rearrangement, where one of the alkyl or aryl groups migrates from carbon to nitrogen, leading to the ring-expanded amide. wikipedia.orglibretexts.org This strategy has been applied to synthesize 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones from 5,6,7,8-tetrahydro-2-methoxynaphthalene-1,4-dione precursors. nih.gov The intramolecular variant of the Schmidt reaction is particularly useful for synthesizing complex cyclic amides and has been applied in the synthesis of natural products. libretexts.org
| Precursor | Reagents | Product | Reference |
|---|---|---|---|
| 5,6,7,8-Tetrahydro-2-methoxynaphthalene-1,4-diones | NaN₃/H₂SO₄ | 6,7,8,9-Tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones | nih.gov |
| 1,2,3,4-Tetrahydro-4-quinolones | NaN₃/H₂SO₄ | Tetrahydro-5H-benzo[e] researchgate.netthieme-connect.comdiazepin-5-ones | nih.gov |
Stereochemical Reactivity and Control in Chiral Benzazepine Transformations
The synthesis of enantiomerically pure benzazepines is of significant interest due to their prevalence in pharmacologically active molecules. nih.gov Achieving stereochemical control during the formation of the benzazepine ring system is a key challenge addressed by modern asymmetric synthesis.
One of the most effective methods for producing chiral tetrahydro-3-benzazepines is through the iridium-catalyzed asymmetric hydrogenation of cyclic ene-carbamates. nih.govacs.org This approach utilizes a chiral N,P-ligated iridium complex to deliver hydrogen across the double bond of the ene-carbamate precursor with high stereoselectivity. This method has proven effective for a range of substrates bearing both 1-aryl and 1-alkyl substituents, consistently yielding the corresponding hydrogenated products with excellent enantioselectivity (91–99% ee) and in high isolated yields (92–99%). nih.govacs.org
The degree of enantioselectivity can be influenced by the substituents on the substrate. For example, in the hydrogenation of 1-alkyl substituted ene-carbamates, a methyl-substituted substrate yielded 91% ee, while increasing the alkyl chain length to n-butyl improved the enantioselectivity to 99% ee. nih.govacs.org Benzyl-substituted substrates also afforded excellent enantioselectivity (99% ee). nih.gov This robust methodology has been successfully applied to the gram-scale synthesis of important chiral drugs, including (S)-trepipam and the blood-pressure-reducing agent (S)-fenoldopam, highlighting its synthetic utility. nih.gov
| Substrate Substituent (at C1) | Catalyst System | Enantiomeric Excess (ee) | Isolated Yield |
|---|---|---|---|
| Methyl | N,P-ligated Iridium complex | 91% | 95% |
| n-Butyl | N,P-ligated Iridium complex | 99% | 99% |
| i-Butyl | N,P-ligated Iridium complex | 94% | 92% |
| i-Propyl | N,P-ligated Iridium complex | 93% | 93% |
| Benzyl | N,P-ligated Iridium complex | 99% | 99% |
| Aryl (various substitutions) | N,P-ligated Iridium complex | 94-99% | >95% |
Beyond asymmetric hydrogenation, other strategies for accessing chiral benzazepines include using a chiral pool approach, employing chiral auxiliaries, or other catalytic asymmetric syntheses, although direct catalytic methods for the benzazepine core are less common. nih.gov The development of these stereoselective transformations is crucial for the synthesis and pharmacological evaluation of single-enantiomer benzazepine-based therapeutic agents.
Structural Elucidation and Analytical Characterization Methodologies for Benzazepines
Nuclear Magnetic Resonance (NMR) Spectroscopy for Benzazepine Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine. A combination of one-dimensional and two-dimensional experiments allows for the complete assignment of all proton and carbon signals, confirming the core structure and the specific substitution pattern.
One-dimensional ¹H and ¹³C NMR spectra provide the initial, fundamental information about the chemical environment of each atom in the molecule.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the aliphatic protons of the seven-membered ring, the N-H proton, and the methyl group protons. The aromatic region would display signals characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The methyl group protons would appear as a singlet in the upfield region, and the protons on the tetrahydroazepine ring would present as complex multiplets due to spin-spin coupling.
The ¹³C NMR spectrum complements the proton data by showing the number of unique carbon environments. The presence of the methyl group, the distinct aliphatic carbons of the azepine ring, and the specific number of aromatic carbons would be confirmed. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups. conicet.gov.ar
Expected ¹H and ¹³C NMR Data for this compound
| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Signal Multiplicity | Notes |
| Aromatic CH | ~6.8-7.2 | ~120-145 | Multiplets | Signals correspond to protons and carbons on the substituted benzene ring. |
| Aliphatic CH₂ | ~1.5-3.5 | ~25-55 | Multiplets | Four distinct methylene (B1212753) groups in the tetrahydroazepine ring. |
| N-H | Broad singlet | - | Singlet (broad) | Chemical shift is concentration and solvent dependent. |
| Methyl CH₃ | ~2.3 | ~20-25 | Singlet | Confirms the presence and environment of the methyl group. |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the structure and differentiating this compound from its other possible regioisomers (e.g., 7-methyl or 9-methyl).
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of the aliphatic protons within the seven-membered ring (e.g., from H-2 through H-5), confirming the tetrahydroazepine backbone. researchgate.netrsc.org
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon signal based on its attached proton's signal. conicet.gov.ar
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is essential for confirming the placement of the methyl group. Correlations would be observed between the methyl protons and the aromatic C-8 carbon, as well as adjacent aromatic carbons, providing definitive proof of the "8-methyl" substitution pattern. conicet.gov.ar
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. researchgate.netrsc.org This is particularly useful for determining the preferred conformation of the molecule. For instance, spatial correlations between the methyl group protons and a specific proton on the azepine ring (e.g., H-5) could help define the ring's puckering.
The seven-membered tetrahydroazepine ring is not planar and exists in dynamic equilibrium between various conformations, such as chair and boat forms. researchgate.netnih.gov Variable-temperature (VT) NMR is employed to study these dynamic processes. researchgate.netrsc.org
At room temperature, the interconversion between conformations (ring-flip) may be fast on the NMR timescale, resulting in averaged, and sometimes broad, signals for the ring protons. researchgate.net As the temperature is lowered, this interconversion slows down. At a sufficiently low temperature (the coalescence temperature), the signals for individual, non-equivalent protons in a single static conformation (e.g., axial and equatorial protons) will sharpen and become distinct. researchgate.netresearcher.life By analyzing the spectra at different temperatures, the energy barrier for the chair-to-chair interconversion can be calculated, providing valuable insight into the molecule's flexibility and conformational preferences. researchgate.net Studies on related N-substituted 2-benzazepines have identified chair-to-chair interconversion barriers of approximately 11 kcal/mol. researchgate.netrsc.orgresearcher.life
Mass Spectrometry for Molecular Ion Verification and Fragmentation Analysis (e.g., High-Resolution MS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) would be used to accurately determine the mass of the molecular ion (M⁺). This experimental mass would be compared to the calculated exact mass of the molecular formula C₁₂H₁₇N (175.1361 g/mol ) to confirm the elemental composition.
Electron Ionization (EI) mass spectrometry would induce fragmentation of the molecular ion. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. While complex, the fragmentation of the molecular ion is energetically driven, and the most stable fragments will be the most abundant. chemguide.co.uk
Expected Fragmentation Pathways for this compound
| m/z Value | Proposed Fragment | Fragmentation Process | Significance |
| 175 | [C₁₂H₁₇N]⁺ | Molecular Ion (M⁺) | Confirms the molecular weight of the compound. |
| 160 | [C₁₁H₁₄N]⁺ | Loss of a methyl radical (•CH₃) | A very common fragmentation, indicating the presence of a methyl group. youtube.com |
| 146 | [C₁₁H₁₂]⁺ or [C₁₀H₁₂N]⁺ | Loss of an ethyl radical (•C₂H₅) or an imine radical (•NHCH₂) | Cleavage within the seven-membered ring. |
| 118 | [C₉H₁₀]⁺ | Retro-Diels-Alder type cleavage or other complex rearrangement | Characteristic fragmentation of the benzazepine core. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands corresponding to the vibrations of its specific bonds. oregonstate.edu
Expected Characteristic IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Notes |
| ~3300-3500 | N-H Stretch | Secondary Amine | A sharp, medium intensity peak. Primary amines show two peaks in this region. libretexts.org |
| ~3000-3100 | C-H Stretch | Aromatic C-H | Peaks appear just above 3000 cm⁻¹. vscht.czlumenlearning.com |
| ~2850-3000 | C-H Stretch | Aliphatic C-H | Strong peaks from the CH₂ and CH₃ groups, appearing just below 3000 cm⁻¹. vscht.czlumenlearning.com |
| ~1600-1450 | C=C Stretch | Aromatic Ring | Two to three bands of variable intensity characteristic of the benzene ring. lumenlearning.com |
| ~1250-1350 | C-N Stretch | Aryl/Alkyl Amine | Found in the fingerprint region of the spectrum. |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
While NMR provides information about the molecule's structure and dynamics in solution, single-crystal X-ray crystallography provides the definitive, unambiguous structure in the solid state. This technique would precisely determine all bond lengths, bond angles, and torsional angles. mdpi.com
Chromatographic Methods for Purity Assessment and Enantiomeric Resolution
Chromatographic techniques are indispensable tools for the separation, identification, and quantification of chemical compounds. In the context of benzazepines, these methods are crucial for assessing purity and for resolving enantiomers, which is vital as different enantiomers of a chiral drug can exhibit distinct pharmacological activities. eijppr.com
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of benzazepine compounds. nih.gov It offers high resolution and sensitivity, making it suitable for separating complex mixtures and quantifying trace impurities. nih.gov The versatility of HPLC allows for its application in various modes, including normal-phase, reversed-phase, and hydrophilic interaction liquid chromatography (HILIC), to achieve optimal separation based on the analyte's properties. For instance, the separation efficiency of some chiral compounds has been shown to be higher under HILIC conditions, which can lead to shorter analysis times. nih.gov
The choice of stationary phase and mobile phase is critical for effective separation. For benzazepine analysis, common stationary phases include silica-based C8 and C18 columns in reversed-phase chromatography. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. csfarmacie.cz The selection of the appropriate column and mobile phase composition is determined through method development and optimization to ensure adequate resolution of the main compound from any potential impurities or degradation products.
Table 1: Typical HPLC Parameters for Benzazepine Analysis
| Parameter | Description |
|---|---|
| Stationary Phase | Typically C8 or C18 silica-based columns for reversed-phase HPLC. |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile, methanol). csfarmacie.cz |
| Detector | UV-Vis detector set at a wavelength where the benzazepine moiety exhibits maximum absorbance. |
| Flow Rate | Typically in the range of 0.5 - 2.0 mL/min. |
| Temperature | Column temperature is often controlled to ensure reproducibility. |
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of chiral compounds, offering several advantages over traditional HPLC. nih.gov SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. chromatographyonline.com This results in lower viscosity and higher diffusivity, leading to faster separations and higher efficiency. chromatographyonline.comchromatographyonline.com For the determination of enantiomeric excess, SFC is particularly advantageous due to its speed and reduced consumption of organic solvents, making it a greener analytical technique. chromatographyonline.com
The enantiomeric excess of chiral benzazepines can be determined with high accuracy and precision using SFC. nih.govacs.org The technique is applicable at both analytical and preparative scales, allowing for the isolation of pure enantiomers for further studies. nih.govnih.gov
The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. eijppr.com A wide variety of CSPs are commercially available and have been successfully employed for the resolution of chiral benzazepines and other pharmaceuticals. nih.govscielo.org.mx
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most widely used and have demonstrated broad enantioselectivity for a diverse range of compounds. eijppr.com These CSPs, often coated or immobilized on a silica (B1680970) support, can resolve enantiomers through a combination of interactions including hydrogen bonding, dipole-dipole interactions, and steric hindrance. eijppr.comchromatographyonline.com Other types of CSPs used for chiral separations include Pirkle-type, protein-based, cyclodextrin-based, and macrocyclic antibiotic phases. eijppr.comscielo.org.mx The selection of the appropriate CSP is crucial and often involves screening a variety of columns to find the one that provides the best resolution for the specific benzazepine enantiomers. researchgate.net
Table 2: Common Chiral Stationary Phases for Benzazepine Enantioseparation
| CSP Type | Chiral Selector | Typical Applications |
|---|---|---|
| Polysaccharide-based | Amylose or cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) nih.gov | Broad applicability for a wide range of chiral compounds, including benzazepines. eijppr.comnih.gov |
| Pirkle-type | π-acidic or π-basic moieties | Separation of compounds with aromatic rings. chromatographyonline.com |
| Cyclodextrin-based | α-, β-, or γ-cyclodextrins and their derivatives nih.gov | Inclusion complexation mechanism for separation. csfarmacie.cz |
| Protein-based | Immobilized proteins like albumin or α1-acid glycoprotein | Mimics biological interactions for chiral recognition. scielo.org.mx |
| Macrocyclic Antibiotic | E.g., Vancomycin, Teicoplanin | Multiple chiral centers and functional groups for complex interactions. eijppr.com |
Spectroscopic and Analytical Challenges in Benzazepine Characterization (e.g., tautomerism, solvent effects on spectral data)
The characterization of benzazepines can present certain spectroscopic and analytical challenges. Tautomerism, the equilibrium between two or more interconverting structural isomers, can complicate spectral interpretation. Depending on the substitution pattern, some benzazepine derivatives may exist in different tautomeric forms, which can be influenced by factors such as solvent polarity and pH. nih.govchemrxiv.org This can lead to the appearance of multiple signals in NMR spectra or shifts in UV-Vis absorption maxima, requiring careful analysis to assign the correct structure. nih.gov
Solvent effects can also significantly influence spectral data. The polarity of the solvent can affect the energy levels of the ground and excited states of a molecule, leading to shifts in absorption and emission spectra (solvatochromism). nih.govnih.govresearchgate.netrsc.org In NMR spectroscopy, the solvent can influence chemical shifts and coupling constants, and in some cases, can affect the conformational equilibrium of the benzazepine ring. rsc.org Therefore, it is crucial to consider the solvent used for analysis and to be aware of its potential impact on the spectral data. Careful selection of deuterated solvents and, in some cases, variable temperature NMR studies can help to elucidate the conformational dynamics and overcome these challenges. rsc.org
Computational and Theoretical Studies on Benzazepine Derivatives
Molecular Modeling and Conformational Analysis of Benzazepine Rings
The seven-membered azepine ring fused to a benzene (B151609) ring in tetrahydro-1H-1-benzazepine derivatives is not planar and can adopt various conformations. Molecular modeling and conformational analysis are employed to determine the most stable shapes of the molecule and the energy barriers between them.
The flexible seven-membered ring of the tetrahydro-1H-1-benzazepine system can undergo conformational inversion, often referred to as a "ring-flip." Additionally, the nitrogen atom, being trivalent, can undergo inversion, a process where it rapidly oscillates between two pyramidal geometries. The interplay between these two dynamic processes is a key area of computational investigation.
Studies on 2,4-disubstituted 1H-1-benzazepines using variable-temperature NMR spectroscopy and computational methods have revealed a significant relationship between the substituent on the nitrogen atom and the energetics of these inversions. researchgate.netnih.gov
N-Alkyl Substituted Benzazepines : When the nitrogen atom bears an alkyl substituent (as is the case with the parent 2,3,4,5-tetrahydro-1H-1-benzazepine scaffold of the title compound), the geometry around the nitrogen is nearly planar. This planarity leads to a highly puckered azepine ring conformation. Consequently, there is a relatively low energy barrier for nitrogen inversion but a high energy barrier for the ring-flip process. nih.gov
N-Unsubstituted (N-H) Benzazepines : Conversely, in compounds where the nitrogen is bonded to a hydrogen atom, the nitrogen atom is significantly more pyramidal. This results in a less puckered ring structure. For these molecules, the energy barrier to nitrogen inversion is high, while the barrier to ring-flipping is low. nih.gov Computationally, the lowest-energy process for these N-H compounds was found to be a coupled motion of both ring-flip and nitrogen inversion. nih.gov
For 8-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine, the nitrogen is part of a secondary amine (N-H). Based on these findings, it is predicted to have a pyramidal nitrogen, a relatively low barrier to ring-flip, and a high barrier to nitrogen-atom inversion alone. nih.gov
| Nitrogen Substituent | Nitrogen Geometry | Azepine Ring Conformation | Ring-Flip Barrier | N-Inversion Barrier |
|---|---|---|---|---|
| Alkyl Group | Nearly Planar | Highly Puckered | High | Low |
| Hydrogen Atom | Pyramidal | Less Puckered | Low | High |
Steric effects, which arise from the repulsion between electron clouds of non-bonded atoms, play a crucial role in determining the preferred conformation of the benzazepine ring. The placement of substituents on the ring system can introduce steric strain, forcing the molecule to adopt a conformation that minimizes these unfavorable interactions.
The 8-methyl group on the benzene portion of this compound has a minimal direct steric impact on the flexibility of the seven-membered azepine ring. However, substituents at other positions, particularly on the azepine ring itself, can significantly influence its shape and the accessibility of the nitrogen lone pair, thereby affecting the molecule's reactivity and its ability to bind to biological targets. unina.it Crystal structure analyses of various substituted tetrahydro-1-benzazepines confirm that even modest changes in substituents can lead to significant variations in their three-dimensional structures and crystal packing. nih.govresearchgate.net
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a more detailed and quantitative understanding of the molecular properties of benzazepine derivatives.
DFT is a computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) by finding the lowest energy state. Once the optimized geometry is obtained, it can be used to predict various spectroscopic properties.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful application of DFT. By using the Gauge-Invariant Atomic Orbital (GIAO) method in conjunction with DFT, theoretical ¹H and ¹³C NMR spectra can be calculated. researchgate.net These predicted spectra are invaluable for:
Structure Verification : Comparing calculated chemical shifts with experimental data helps confirm the proposed structure of a newly synthesized compound.
Stereochemical Assignment : DFT can help distinguish between different isomers by predicting their distinct NMR spectra.
Understanding Substituent Effects : The method allows for systematic study of how substituents, like the 8-methyl group, influence the electronic environment of each atom and thus its chemical shift.
DFT calculations also provide fundamental insights into the electronic structure of a molecule, which governs its chemical reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is known as the energy gap. A smaller gap generally indicates a more reactive molecule.
Electrophilicity Index : This value, calculated from electronic properties, quantifies the ability of a molecule to accept electrons. Studies on other complex organic molecules have shown that compounds with an electrophilicity index greater than 1.5 eV can be classified as strong electrophiles, capable of readily forming bonds with biological nucleophiles. nih.gov
Analysis of these parameters for this compound would allow for predictions about its stability and the types of reactions it is likely to undergo.
Structure-Activity Relationship (SAR) Studies: In Silico Approaches to Benzazepine Ligand Design
In silico (computer-based) methods are critical in modern drug discovery for studying structure-activity relationships (SAR). These approaches aim to understand how the chemical structure of a series of compounds, such as benzazepine derivatives, relates to their biological activity. This knowledge is then used to design more potent and selective ligands. nih.gov
Common in silico techniques applied to benzazepine-like scaffolds include:
Quantitative Structure-Activity Relationship (QSAR) : QSAR models are mathematical equations that correlate variations in the physicochemical properties of a group of molecules with their biological activities. For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models based on the shape and electronic properties of ligands. pensoft.net
Molecular Docking : This technique simulates the binding of a ligand to the active site of a target protein (e.g., a receptor or enzyme). It predicts the preferred binding orientation and calculates a "docking score," which estimates the binding affinity. This helps identify key interactions, such as hydrogen bonds, that are crucial for activity. nih.gov
ADME Prediction : Computational models are used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a potential drug candidate. This helps to identify molecules with favorable pharmacokinetic profiles early in the design process. nih.gov
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This method is instrumental in understanding the binding modes of benzazepine derivatives to their biological targets, such as dopamine (B1211576) and serotonin (B10506) receptors.
Studies on analogous benzazepine structures have revealed key interactions within the binding pockets of these receptors. For instance, docking studies of selective dopamine D1 receptor ligands have highlighted the importance of hydrogen bonding and hydrophobic interactions in ligand recognition. nih.gov The binding of these ligands is often characterized by interactions with specific amino acid residues in the transmembrane helices of the receptor. nih.gov
In the context of serotonin receptors, molecular docking has been employed to explore the binding of various ligands, identifying crucial interactions within the receptor's binding site. nih.gov For example, key receptor-ligand interactions, including hydrogen bonds, salt bridges, and π-π interactions, are believed to be responsible for the affinity of certain compounds to the 5-HT6 receptor. nih.gov While specific docking studies on this compound are not extensively documented in publicly available literature, it is hypothesized that its interactions with dopamine and serotonin receptors would be governed by similar principles. The methyl group at the 8-position is expected to influence the binding affinity and selectivity by occupying a specific sub-pocket within the receptor, potentially forming favorable hydrophobic interactions.
A hypothetical molecular docking scenario of this compound into a dopamine receptor active site would likely involve the protonated amine of the azepine ring forming a salt bridge with a conserved aspartate residue, a common feature in aminergic GPCRs. The aromatic ring of the benzazepine core would likely engage in π-π stacking or hydrophobic interactions with aromatic residues such as phenylalanine or tryptophan within the binding pocket.
| Receptor Target | Potential Key Interacting Residues | Type of Interaction |
| Dopamine D1 Receptor | Asp, Ser, Phe | Salt Bridge, Hydrogen Bond, π-π Stacking |
| Serotonin 5-HT2C Receptor | Asp, Ser, Trp | Salt Bridge, Hydrogen Bond, π-π Stacking |
Quantitative Structure-Activity Relationship (QSAR) Modeling of Benzazepine Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is valuable for predicting the activity of novel compounds and for guiding the design of more potent and selective analogues.
For benzazepine derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to understand the structural requirements for potent receptor antagonism. nih.gov These studies typically generate 3D contour maps that visualize the regions around the aligned molecules where steric, electrostatic, and hydrophobic fields are correlated with biological activity.
A hypothetical QSAR model for a series of 8-substituted-2,3,4,5-tetrahydro-1h-1-benzazepine analogues might reveal the following:
Steric Fields: The size and shape of the substituent at the 8-position would likely be a critical determinant of activity. A contour map might indicate that bulky substituents are either favorable or unfavorable depending on the specific receptor subtype.
Electrostatic Fields: The electronic nature of the substituent at the 8-position could significantly influence binding. Electron-withdrawing or electron-donating groups may be favored to enhance interactions with the receptor.
Hydrophobic Fields: The hydrophobicity of the substituent would also be a key factor, with optimal hydrophobicity leading to improved binding affinity.
| QSAR Descriptor | Potential Influence on Biological Activity |
| Steric (e.g., Molar Refractivity) | Optimal size of the 8-substituent is crucial for fitting into the binding pocket. |
| Electrostatic (e.g., Hammett constant) | Electron-donating or withdrawing properties of the 8-substituent can modulate interactions. |
| Hydrophobic (e.g., logP) | Balanced hydrophobicity is important for both receptor binding and pharmacokinetic properties. |
Elucidating Conformational Requirements for Biological Target Affinity
The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Computational methods are used to determine the preferred conformations of benzazepine derivatives and to understand how these conformations relate to their biological activity.
For benzazepine-based dopamine D1 receptor antagonists, conformational analysis has shown that a chair-like conformation of the seven-membered azepine ring is generally preferred. nih.gov In this conformation, substituents on the ring can adopt either axial or equatorial positions, which can significantly impact receptor affinity. Studies on conformationally restricted analogues of benzazepine dopamine D1 antagonists have suggested that an equatorial orientation of a phenyl group at the 5-position is favorable for high affinity. nih.gov Furthermore, it has been concluded that axial substituents at certain positions of the benzazepine nucleus can be detrimental to D1 receptor affinity. nih.gov
| Conformational Feature | Likely Requirement for High Affinity |
| Azepine Ring Conformation | Chair-like conformation |
| Substituent Orientation | Equatorial orientation of key substituents may be favored |
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry can be used to predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, as well as Infrared (IR) vibrational frequencies. These predictions can be compared with experimental data to validate the computed structures and to aid in the interpretation of experimental spectra.
Conformational NMR studies of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines have been conducted to understand their solution-phase conformations. rsc.orgresearcher.life These studies utilize variable temperature NMR experiments to probe the dynamics of ring inversion and to determine the populations of different conformers. rsc.orgresearcher.life The experimental chemical shifts and coupling constants provide valuable information about the geometry of the molecule. rsc.orgresearcher.life
The prediction of NMR spectra for molecules like this compound can be performed using quantum mechanical calculations, often employing Density Functional Theory (DFT). These calculations can provide theoretical chemical shifts that, when properly scaled, can show good agreement with experimental values. Recent advances in machine learning and deep neural networks have also shown great promise in accurately predicting NMR spectra. researchgate.netrsc.org
A comparison of predicted and experimental spectroscopic data for a series of substituted benzazepines would serve to validate the computational models used. For instance, the predicted ¹H and ¹³C NMR chemical shifts for this compound could be compared with experimentally obtained spectra to confirm the structural assignment and to gain a more detailed understanding of its electronic structure.
| Spectroscopic Parameter | Computational Method | Expected Correlation with Experiment |
| ¹H NMR Chemical Shifts | DFT, Machine Learning | High (with appropriate scaling/training) |
| ¹³C NMR Chemical Shifts | DFT, Machine Learning | High (with appropriate scaling/training) |
| IR Vibrational Frequencies | DFT | Good (with scaling factors) |
Biological Target Interaction Studies in Vitro and Mechanistic Focus
Benzazepine Interactions with Neurotransmitter Receptors
The 2,3,4,5-tetrahydro-1H-1-benzazepine framework is a core structure for numerous compounds that interact with neurotransmitter receptors. Research into its derivatives has provided significant insights into their affinity, selectivity, and functional activity at these key biological targets.
In vitro binding assays are crucial for determining the affinity (often expressed as Kᵢ, the inhibition constant) and selectivity of compounds for various receptors. Studies on derivatives of the benzazepine scaffold show a wide range of binding profiles.
For instance, the derivative (1R)-8-Chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine, known as Lorcaserin, has been identified as a potent and selective serotonin (B10506) 5-HT2C receptor agonist. researchgate.net Its selectivity is a key feature, showing approximately 100-fold greater selectivity for the 5-HT2C receptor over the 5-HT2B receptor and 17-fold selectivity over the 5-HT2A receptor. researchgate.net
Another complex derivative, 3-[1-(phenylmethyl)-4-piperidinyl]-1-(2,3,4,5-tetrahydro-1H-1-benzazepin-8-yl)-1-propanone fumarate (B1241708) (TAK-147), has been shown to have weak activity at dopamine (B1211576) D1 and D2 receptors and serotonin 1A receptors. However, it moderately inhibits ligand binding at alpha-1, alpha-2, and serotonin 2 receptors. nih.gov
Furthermore, studies on 1,9-alkano-bridged 2,3,4,5-tetrahydro-1H-3-benzazepines have demonstrated high affinity for both the alpha 2-adrenoceptor and the 5-HT1A receptor, suggesting that these receptors may share common recognition sites for this class of compounds. nih.gov The affinity of these compounds for the 5-HT1A receptor was found to be comparable to or greater than the established ligand buspirone. nih.gov
| Compound | Receptor | Binding Affinity (Kᵢ) | Reference |
|---|---|---|---|
| TAK-147 | alpha-1 adrenergic | 324 nM | nih.gov |
| TAK-147 | alpha-2 adrenergic | 2330 nM | nih.gov |
| TAK-147 | serotonin 2 (5-HT2) | 3510 nM | nih.gov |
| 5-chloro-2-methyl-2,3,4,8,9,9a-hexahydro-1H-indeno[1,7-cd]azepine | alpha-2 adrenoceptor | pKi = 8.1 | nih.gov |
| 5-chloro-2-methyl-2,3,4,8,9,9a-hexahydro-1H-indeno[1,7-cd]azepine | 5-HT1A | pKi = 7.6 | nih.gov |
Functional assays are employed to determine whether a compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). The [³H]phosphoinositol turnover assay is a common method for assessing the functional activity of ligands at Gq/11-coupled receptors, such as the 5-HT2 receptor family. researchgate.netplos.org
For Lorcaserin ((1R)-8-Chloro-2,3,4,5-tetrahydro-1-methyl-1H-3-benzazepine), this assay was used to confirm its agonist activity. The results demonstrated its potency and selectivity, particularly at the 5-HT2C receptor. researchgate.net
| Compound | Receptor | Functional Activity (pEC₅₀) | Assay Type | Reference |
|---|---|---|---|---|
| Lorcaserin | 5-HT2C | 8.1 | [³H]phosphoinositol turnover | researchgate.net |
| Lorcaserin | 5-HT2A | 6.8 | [³H]phosphoinositol turnover | researchgate.net |
| Lorcaserin | 5-HT2B | 6.1 | [³H]phosphoinositol turnover | researchgate.net |
Enzyme Inhibition Studies of Benzazepine Derivatives (e.g., Acetylcholinesterase, Butyrylcholinesterase)
Derivatives of the benzazepine structure have also been investigated for their ability to inhibit enzymes, particularly those relevant to neurodegenerative diseases. Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key targets in the palliative treatment of Alzheimer's disease. hilarispublisher.com
The compound TAK-147, a novel benzazepine derivative, demonstrated potent and reversible inhibition of AChE activity in rat cerebral cortex homogenates, with an IC₅₀ value of 51.2 nM. nih.gov This potency was greater than that of the established AChE inhibitors tacrine (B349632) and physostigmine. nih.gov In contrast, TAK-147 was a significantly less potent inhibitor of BChE, with an IC₅₀ of 23,500 nM, indicating a high degree of selectivity for AChE. nih.gov This selectivity is a desirable characteristic, as it may reduce peripheral side effects. nih.gov
| Compound | Enzyme | Inhibitory Concentration (IC₅₀) | Reference |
|---|---|---|---|
| TAK-147 | Acetylcholinesterase (AChE) | 51.2 nM | nih.gov |
| TAK-147 | Butyrylcholinesterase (BChE) | 23,500 nM | nih.gov |
Mechanistic Investigations of Cellular Activity (e.g., dose-dependent inhibition of cell proliferation in cancer cell lines in vitro)
While research on the direct antiproliferative effects of 8-Methyl-2,3,4,5-tetrahydro-1h-1-benzazepine is limited, studies on related heterocyclic structures provide a basis for potential mechanisms. For example, novel indolobenzazocine derivatives, which feature a larger eight-membered ring, and their metal complexes have been evaluated for their in vitro cytotoxicity against various human cancer cell lines, including colon carcinoma (HCT116, LS-174), breast adenocarcinoma (MDA-MB-361), and lung adenocarcinoma (A549). nih.gov
These studies found that certain derivatives were significantly more cytotoxic than the standard chemotherapeutic agent cisplatin (B142131) against the HCT116 cell line. nih.gov Further mechanistic investigations revealed that these compounds could induce apoptosis and cause a concentration- and time-dependent arrest of the cell cycle. nih.gov The inhibition of multiple protein kinases, such as glycogen (B147801) synthase kinases (GSK-3α and GSK-3β) and cyclin-dependent kinases (Cdk2 and Cdk5), was suggested as a multitargeted mode of action for their anticancer potential. nih.gov While these compounds are structurally distinct from this compound, their activity highlights the potential for related ring systems to influence cell proliferation pathways.
Stereoisomer-Specific Binding and Activity Profiles (e.g., R- and S-enantiomers)
Chirality plays a critical role in the biological activity of many benzazepine derivatives. The spatial arrangement of atoms in R- and S-enantiomers can lead to significant differences in their ability to bind to and activate biological targets. tru.ca
In the case of 2,3,4,5-tetrahydro-7,8-dihydroxy-1-phenyl-1H-3-benzazepine, a dopamine receptor agonist, its dopaminergic activity was found to reside almost exclusively in the R-enantiomer. nih.govacs.org This suggests that the specific orientation of the 1-phenyl substituent is crucial for effective interaction with the dopamine receptor. nih.gov
Similarly, for a series of 1,9-alkano-bridged benzazepines, the S-enantiomer of one compound displayed a higher affinity for the 5-HT1A receptor (pKi of 8.2) compared to its corresponding R-isomer (pKi of 7.7). nih.gov The development of Lorcaserin as the single (1R)-enantiomer further emphasizes the importance of stereochemistry, as this specific configuration is responsible for its selective 5-HT2C agonist activity. researchgate.net These findings consistently demonstrate that the biological activity of chiral benzazepines is often confined to or enhanced in one specific stereoisomer.
Comparative Reactivity Insights of Benzazepines with Biological Systems
The reactivity and binding affinity of benzazepine derivatives with biological systems are highly dependent on their structural features. Substituents on the benzazepine nucleus can dramatically alter receptor affinity and selectivity.
Studies on conformationally restricted analogues of the dopamine D1 antagonist SCH 23390 have shown that the orientation of substituents is critical for D1 receptor affinity. nih.gov For example, fixing the D-ring in an equatorial orientation led to considerably more D1 receptor affinity and selectivity compared to more conformationally mobile isomers. nih.gov This work concluded that axial substituents at the 4- or 5-positions of the benzazepine ring are detrimental to D1 receptor binding. nih.gov
In the context of enzyme inhibition, molecular docking studies of benzothiazepine (B8601423) inhibitors (a related but different scaffold) with AChE revealed that their binding affinity was a cumulative effect of hydrophobic contacts and pi-pi interactions within the enzyme's active site gorge. nih.gov The presence of additional hydrogen bonds or the substitution of specific groups could either increase or decrease the affinity of the molecule for the enzyme, providing a rational basis for structure-based drug design. nih.gov These principles of conformational restriction and specific substituent interactions are broadly applicable to understanding the comparative reactivity of the broader class of benzazepine-based compounds.
Future Research Directions and Unexplored Avenues for 8 Methyl 2,3,4,5 Tetrahydro 1h 1 Benzazepine
Development of Novel and Sustainable Synthetic Methodologies for the 1H-1-Benzazepine Scaffold
While classical methods for synthesizing benzazepines exist, future research should focus on developing more efficient, enantioselective, and environmentally sustainable routes. Many existing syntheses involve multiple steps, such as N-alkylation followed by intramolecular Friedel-Crafts reactions, which can be resource-intensive researchgate.net.
Future avenues include:
Asymmetric Catalysis : The development of chiral 1-substituted tetrahydro-3-benzazepines has been successfully achieved using techniques like iridium-catalyzed asymmetric hydrogenation, yielding products with excellent enantioselectivity (91–99% ee) nih.gov. Similar catalytic systems could be adapted for the 1H-1-benzazepine scaffold to produce specific enantiomers of 8-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine, which is crucial for pharmacological studies as different enantiomers often have distinct biological activities and metabolic profiles.
Multicomponent Reactions (MCRs) : Inspired by the synthesis of related heterocyclic scaffolds like 1,4-benzodiazepines, MCRs such as the Ugi four-component reaction (Ugi-4CR) could be explored. nih.gov These reactions offer a powerful strategy to rapidly assemble complex molecules from simple starting materials in a single step, improving efficiency and reducing waste.
Modern Coupling Strategies : Advanced catalytic cross-coupling reactions, such as Pd-catalyzed Suzuki or Buchwald-Hartwig amination reactions, could be employed. These methods have been used to create complex benzoazepinone derivatives and could be adapted to introduce diverse functional groups onto the 8-methyl-1H-1-benzazepine core, enabling the creation of extensive chemical libraries for screening. nih.gov
Flow Chemistry and Microwave-Assisted Synthesis : These technologies can accelerate reaction times, improve yields, and enhance safety and scalability compared to traditional batch processing. researchgate.net Applying these to key synthetic steps, like intramolecular cyclizations, could lead to more sustainable manufacturing processes.
Table 1: Comparison of Synthetic Methodologies for Benzazepine Scaffolds
| Methodology | Key Features | Potential Advantages for 8-Methyl-1H-1-benzazepine | References |
|---|---|---|---|
| Asymmetric Hydrogenation | Use of chiral catalysts (e.g., Iridium complexes) to achieve high enantioselectivity. | Access to single enantiomers for pharmacological evaluation. | nih.gov |
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a one-pot reaction to build complex products. | Rapid library generation, improved atom economy, reduced waste. | nih.gov |
| Pd-Catalyzed Cross-Coupling | Formation of C-C and C-N bonds to introduce diverse substituents. | High functional group tolerance, allows for late-stage diversification. | nih.gov |
| Intramolecular Friedel-Crafts | Acid-catalyzed cyclization to form the seven-membered ring. | Well-established method, but can be improved with modern catalysts. | researchgate.net |
Application of Advanced Spectroscopic and Analytical Techniques for Enhanced Structural Understanding
A thorough understanding of the three-dimensional structure and conformational preferences of this compound is fundamental to understanding its function. While standard techniques like NMR and mass spectrometry are routine, advanced methods can provide deeper insights.
X-ray Crystallography : Obtaining single-crystal X-ray structures of the parent compound and its derivatives is crucial. Crystallographic studies on related substituted tetrahydro-1-benzazepines have revealed detailed conformational and packing characteristics, including the influence of substituents on the molecular assembly. researchgate.net Such analysis can resolve ambiguities in stereochemistry and reveal preferred solid-state conformations that influence physical properties and biological interactions. researchgate.net
Advanced NMR Spectroscopy : Two-dimensional NMR techniques, such as NOESY and ROESY, can elucidate through-space interactions, providing detailed information about the solution-state conformation and dynamics of the flexible seven-membered ring.
Combined Spectroscopic Approaches : Coupling techniques like Electron Energy-Loss Spectroscopy (EELS) with multi-wavelength Raman spectroscopy, although more commonly applied in materials science, represents a frontier in chemical analysis. arxiv.org Applying analogous combined methods could provide novel insights into the electronic structure and vibrational modes of the benzazepine core.
Positron Emission Tomography (PET) : For derivatives designed as biological probes, radiofluorination and subsequent PET imaging can be used. This advanced analytical technique allows for the non-invasive, in vivo visualization of the compound's distribution, target engagement, and pharmacokinetics, as demonstrated with related benzazepine analogues developed for imaging NMDA receptors. nih.gov
Deepening Computational Understanding of Structure-Function Relationships and Conformational Dynamics
Computational chemistry offers powerful tools to predict the properties of this compound derivatives and guide synthetic efforts.
Molecular Dynamics (MD) Simulations : MD simulations can be used to explore the conformational landscape of the flexible tetrahydrobenzazepine ring. Understanding its dynamic behavior is essential, as the molecule may adopt different conformations upon binding to various biological targets. This technique has been used to study the binding mechanisms of other fused benzazepines. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) : By synthesizing a library of derivatives and evaluating their biological activity, 3D-QSAR models can be built. researchgate.net These models correlate specific structural features (e.g., steric, electronic) with activity, enabling the rational design of more potent and selective compounds.
Molecular Docking and Virtual Screening : These methods can predict the binding poses of benzazepine derivatives within the active sites of potential protein targets. Virtual screening workflows have been successfully used to identify novel core scaffolds for inhibitors of targets like Rho-associated protein kinases (ROCKs). nih.gov This approach can rapidly screen large virtual libraries of potential derivatives against targets of interest, prioritizing compounds for synthesis.
Table 2: Computational Techniques for Benzazepine Research
| Technique | Application | Expected Outcome | References |
|---|---|---|---|
| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time. | Provides insight into conformational flexibility and stability of the benzazepine ring. | researchgate.net |
| 3D-QSAR | Correlates 3D molecular properties with biological activity. | Predictive models to guide the design of new derivatives with enhanced potency. | researchgate.net |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target. | Identification of key binding interactions and hypothesis generation for mechanism of action. | nih.govymerdigital.com |
Exploration of New Biological Targets (In Vitro/In Silico) for Functionalized Benzazepine Derivatives
The benzazepine scaffold is a "privileged structure," meaning it is capable of binding to multiple, diverse biological targets. While some benzazepines are known to target CNS receptors, the potential of the 8-methyl derivative is largely unexplored.
Future research should employ a dual in silico and in vitro screening approach.
In Silico Screening : Target-based virtual screening can be used to computationally test libraries of functionalized 8-methyl-benzazepine derivatives against a wide array of validated and novel biological targets. nih.gov Known targets for related benzazepines include serotonin (B10506) (5-HT2C), dopamine (B1211576) (D1, D3), and NMDA receptors. nih.govnih.govresearchgate.netresearchgate.net However, screening could be expanded to other target classes, such as kinases, ion channels, and enzymes involved in metabolic diseases like DPP-IV or PPARγ. nih.govmdpi.com
In Vitro Screening : High-throughput screening (HTS) of a physical library of derivatives against panels of receptors, enzymes, and cell-based assays can uncover unexpected biological activities. This unbiased approach can identify novel targets and therapeutic applications.
Table 3: Potential Biological Targets for Functionalized Benzazepine Derivatives
| Target Class | Specific Examples | Rationale / Known Ligands | References |
|---|---|---|---|
| G-Protein Coupled Receptors (GPCRs) | Serotonin 5-HT2C, Dopamine D3 | Lorcaserin is a 5-HT2C agonist; other benzazepines are D3 antagonists. | nih.govresearchgate.netresearchgate.net |
| Ion Channels | NMDA Receptor | Benzazepine analogues have been developed as imaging agents for GluN2B subunits. | nih.gov |
| Enzymes | Dipeptidyl peptidase-IV (DPP-IV) | A validated target in diabetes; could be explored via in silico screening. | nih.gov |
| Nuclear Receptors | Peroxisome proliferator-activated receptor gamma (PPARγ) | A key target in metabolic disease; suitable for virtual screening approaches. | mdpi.com |
Integration of Multi-Omics Data in In Vitro Mechanistic Studies
Once a derivative of this compound demonstrates significant activity in a primary assay, understanding its mechanism of action becomes paramount. Multi-omics approaches provide a holistic view of the cellular response to a compound, moving beyond single-target interactions. nih.gov
Transcriptomics : By treating a relevant cell model (e.g., a neuronal cell line) with the active compound, RNA-sequencing can reveal changes in gene expression. This can identify entire pathways that are modulated by the compound, offering clues to its broader biological effects.
Proteomics : Quantitative proteomics can identify changes in protein expression and post-translational modifications following compound treatment, directly showing the impact on cellular machinery. nih.gov
Metabolomics : This technique analyzes changes in the cellular metabolome, providing a functional readout of the physiological state of the cell in response to the compound. mdpi.com
Integrating these datasets can uncover novel mechanisms, identify potential off-target effects, and discover biomarkers of compound activity. mdpi.com This systems-level approach is critical for modern drug development and can provide a comprehensive understanding of how a functionalized benzazepine derivative exerts its biological effect. tmrjournals.com
Q & A
Q. Optimization Tips :
- LAH requires strict anhydrous conditions to avoid side reactions.
- Temperature control (0–25°C) during cyclization minimizes byproducts like over-reduced or dimerized species .
Basic: How is structural characterization of this compound performed?
Answer:
Key techniques include:
- NMR Spectroscopy : 1H and 13C NMR identify substituent positions (e.g., methyl group at C8) and ring saturation .
- Mass Spectrometry : High-resolution MS confirms molecular weight (C11H15N, MW 161.24 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemistry and ring conformation, critical for studying biological interactions .
Advanced: What strategies resolve contradictions in reported biological activities of this compound derivatives?
Answer:
Discrepancies often arise from:
- Substituent Positioning : Methoxy vs. methyl groups at C7/C8 alter receptor binding (e.g., serotonin vs. dopamine receptors) .
- Enantiomeric Purity : Chiral centers (e.g., C3) impact activity; use chiral HPLC or asymmetric synthesis to isolate enantiomers .
Q. Methodological Solutions :
- Comparative SAR Studies : Systematically modify substituents and assay against standardized targets (e.g., GPCR panels) .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding modes and rationalize activity differences .
Advanced: How can synthetic challenges like low cyclization efficiency be mitigated?
Answer:
Common issues and solutions:
- Low Ring-Closure Efficiency : Use microwave-assisted synthesis to enhance reaction kinetics (e.g., 150°C, 30 min) .
- Byproduct Formation : Introduce protecting groups (e.g., Boc) on reactive amines during intermediate steps .
- Scale-Up Limitations : Transition from batch to flow chemistry for improved heat/mass transfer .
Basic: What analytical methods ensure purity of this compound?
Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities; validate with spiked standards .
- TLC : Silica gel plates (hexane:EtOAc = 4:1) monitor reaction progress; Rf ≈ 0.5 for the target compound .
Advanced: What computational tools predict the physicochemical properties of this compound?
Answer:
- LogP/Dissociation Constants : Use SwissADME or MarvinSuite to estimate lipophilicity (LogP ≈ 2.1) and pKa (amine group: ~9.5) .
- Solubility Prediction : Aqueous solubility (~0.1 mg/mL) calculated via COSMO-RS in Schrödinger Suite .
Advanced: How does the methyl group at C8 influence pharmacological profiles?
Answer:
The C8 methyl group:
Q. Validation :
- Radioligand Binding Assays : Compare affinity (Ki) for receptors like 5-HT2A with/without the methyl group .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Toxicity Data : Limited studies suggest moderate acute toxicity (LD50 > 500 mg/kg in rodents); handle with gloves/eye protection .
- Waste Disposal : Neutralize acidic byproducts (e.g., HCl salts) with NaHCO3 before disposal .
Advanced: How can metabolic stability be improved for in vivo studies?
Answer:
- Deuterium Incorporation : Replace methyl hydrogens with deuterium to slow CYP450-mediated oxidation .
- Prodrug Design : Introduce ester moieties (e.g., pivaloyloxymethyl) to enhance oral bioavailability .
Advanced: What are unresolved mechanistic questions in its neuropharmacological activity?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
